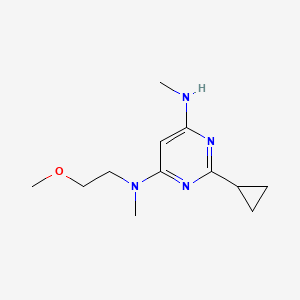

2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine

Description

2-Cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine is a pyrimidine-derived diamino compound characterized by a cyclopropyl substituent at the 2-position of the pyrimidine core. The N4 position is substituted with a 2-methoxyethyl group and a methyl group, while the N6 position bears an additional methyl group. The molecular formula is C13H21N4O, with a molecular weight of 249.34 g/mol .

For example, pyrimidine-diamine derivatives are frequently explored as kinase inhibitors or modulators of protein aggregation .

Properties

IUPAC Name |

2-cyclopropyl-4-N-(2-methoxyethyl)-4-N,6-N-dimethylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-13-10-8-11(16(2)6-7-17-3)15-12(14-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYNMTSMMARDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)N(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-Cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique pyrimidine structure, has been investigated for various applications including antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C11H18N4O

- Molecular Weight : 218.29 g/mol

- CAS Number : 1506405-27-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors, which can lead to modulation of various biochemical pathways. This interaction may result in altered cellular functions, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 64 |

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth and induce apoptosis.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of MRSA. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent. -

Anticancer Research :

In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptotic pathways, indicating its potential for further development as an anticancer drug.

Comparison with Similar Compounds

Role of the 2-Cyclopropyl Group

This feature is shared with N4-cyclopropyl analogs (e.g., CAS 1353987-43-5), which are used in fragment-based drug discovery .

Impact of N4 Substituents

- 2-Methoxyethyl vs. Alkyl Chains : The methoxyethyl group in the target compound may improve solubility compared to purely alkyl-substituted analogs (e.g., butyl or propyl derivatives) . Methoxyethyl groups are also associated with inhibitory activity in fungal histone deacetylases (HDACs), as seen in boronic acid derivatives .

- Methyl vs.

N6 Methylation

Methylation at N6 is conserved across multiple analogs (e.g., ). This modification likely stabilizes the pyrimidine ring’s conformation and reduces metabolic degradation of the amine group.

Research Findings and Inferences

HDAC Inhibition Potential: Compounds with methoxyethyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibition at low concentrations (1 µM) . This suggests the target compound’s methoxyethyl group may similarly enhance interactions with enzymatic active sites.

Protein Aggregation Modulation: Pyrimidine-diamines with aromatic substitutions (e.g., N6-(4-aminophenyl)) show activity against α-synuclein aggregation, a hallmark of Parkinson’s disease . The target compound’s lack of aromaticity may limit such effects but could favor kinase-targeted applications.

Preparation Methods

Preparation of Pyrimidine Core and Substituted Intermediates

A relevant preparation method for pyrimidine derivatives involves the synthesis of 2-chloro-4,6-dimethoxypyrimidine as a key intermediate, which can be further functionalized to yield substituted pyrimidine diamines. The process includes three main steps:

| Step | Description | Conditions & Reagents |

|---|---|---|

| Salt forming reaction | React malononitrile with methanol and a composite solvent under anhydrous HCl pressure to form dimethyl propylene diimine dihydrochloride | 0-20 atm HCl, temperature range -25 to 120 °C, composite solvents such as dimethylformamide, DMSO, etc. |

| Cyanamide reaction | React the dihydrochloride salt with potassium hydroxide and cyanamide solution to yield 3-amino-3-methoxy-N-cyano-2-propylene imine | 0-100 °C, aqueous KOH solution, reaction time 1-10 hours at room temperature |

| Condensation reaction | Catalytic reaction with HCl gas to form 2-chloro-4,6-dimethoxypyrimidine crystals | -15 °C, use of complexing agents and catalysts, recrystallization from methanol |

This method yields 2-chloro-4,6-dimethoxypyrimidine with high purity (99%) and good yield (~97.5 parts from 350 parts solvent).

Alternative Synthetic Routes and Related Compounds

Research on structurally related compounds such as N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine reveals a two-step substitution strategy on cyanuric chloride:

- Sequential substitution of chlorine atoms with amines (cyclopropylamine and tert-butylamine),

- Subsequent reaction with methyl mercaptide to introduce methylthio groups.

This method emphasizes:

- Controlled addition of amines,

- Neutralization of HCl released during substitution with alkali,

- Mild reaction conditions (10-70 °C),

- Use of organic solvents and aqueous alkali solutions for phase separation and purification.

While this is a triazine derivative, the methodology provides valuable insight into the preparation of cyclopropyl-substituted heterocyclic amines.

Summary Table: Preparation Steps for 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Synthesis of pyrimidine core | Malononitrile, methanol, composite solvent, HCl gas | Dimethyl propylene diimine dihydrochloride |

| 2 | Cyanamide reaction | Potassium hydroxide, cyanamide solution, aqueous medium | 3-amino-3-methoxy-N-cyano-2-propylene imine |

| 3 | Condensation reaction | Catalyst, HCl gas, complexing agent, low temperature | 2-chloro-4,6-dimethoxypyrimidine |

| 4 | N-substitution | Cyclopropylamine, 2-methoxyethylamine, base, solvent | This compound |

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine to improve yield and purity?

Answer: Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution efficiency, while acetic acid may stabilize intermediates .

- Temperature control : Stepwise heating (e.g., 60–80°C for condensation, 100–120°C for cyclization) minimizes side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can accelerate key steps like cyclopropane ring formation .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, molar ratios) and their interactions, reducing experimental iterations .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm) and methoxyethyl groups (δ 3.2–3.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) and detects impurities .

- Infrared Spectroscopy (IR) : Identifies amine N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) in the methoxyethyl group .

Q. How can researchers assess the chemical stability of this compound under varying storage and experimental conditions?

Answer: Conduct forced degradation studies:

- Thermal stress : Incubate at 40–60°C for 1–4 weeks; monitor decomposition via HPLC .

- pH variation : Expose to acidic (pH 3) and basic (pH 9) buffers; assess hydrolytic stability using LC-MS .

- Light exposure : UV/vis irradiation (λ = 254–365 nm) to detect photodegradation products .

Advanced Research Questions

Q. How can contradictions in reported binding affinity data for this compound toward protein targets be resolved?

Answer: Address discrepancies through:

- Standardized assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants under uniform conditions (pH, temperature) .

- Structural analysis : Co-crystallization with target proteins (e.g., PAR1) reveals binding modes; compare with computational docking results .

- Meta-analysis : Statistically evaluate datasets to identify outliers or confounding variables (e.g., buffer ionic strength) .

Q. What experimental strategies are recommended to elucidate the compound’s role as a PAR1 antagonist in coagulation pathways?

Answer:

- In vitro assays : Measure thrombin-induced platelet aggregation inhibition using human platelet-rich plasma (PRP) .

- Gene knockout models : Compare PAR1-mediated signaling in wild-type vs. PAR1⁻/⁻ cells to confirm target specificity .

- Pathway mapping : Use phosphoproteomics to identify downstream effectors (e.g., Rho GTPases) affected by the compound .

Q. Which computational modeling approaches are suitable for predicting reaction pathways and regioselectivity in derivative synthesis?

Answer:

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .

- Machine learning (ML) : Train models on existing pyrimidine reaction datasets to optimize conditions (e.g., solvent, catalyst) for novel derivatives .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics to guide solvent selection .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

- Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., alkyl vs. aryl groups at N4/N6) .

- Biological profiling : Test analogs in functional assays (e.g., IC₅₀ in cancer cell lines) to correlate substituents with potency .

- 3D-QSAR modeling : Generate pharmacophore models to identify critical steric/electronic features .

Q. What methodologies ensure reproducibility of pharmacokinetic data across different research groups?

Answer:

- Standardized protocols : Adopt OECD guidelines for in vitro ADME assays (e.g., microsomal stability, plasma protein binding) .

- Cross-lab validation : Share reference samples and validate LC-MS/MS methods using identical columns (e.g., C18) and mobile phases .

- Data transparency : Publish raw chromatographic and mass spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.